1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-
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Overview
Description
1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl- is a complex organic compound known for its potent inhibitory effects on cyclin-dependent kinases (CDKs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate anilines with pyrazoloquinazoline intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
PHA-848125: Another potent CDK inhibitor with a similar structure.
Onvansertib: Known for its inhibitory effects on CDK2 and CDK9.
Uniqueness
1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide stands out due to its high specificity and potency in inhibiting CDKs, making it a valuable compound in cancer research . Its unique structure allows for effective binding to the ATP-binding site of CDKs, providing a strong therapeutic potential .
Properties
Molecular Formula |
C23H28N8O2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
8-[2-methoxy-5-(4-methylpiperazin-1-yl)anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H28N8O2/c1-29-8-10-31(11-9-29)15-5-7-18(33-3)17(12-15)26-23-25-13-14-4-6-16-20(22(24)32)28-30(2)21(16)19(14)27-23/h5,7,12-13H,4,6,8-11H2,1-3H3,(H2,24,32)(H,25,26,27) |
InChI Key |
SWTRIZHCIUWGAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)C |
Origin of Product |
United States |
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